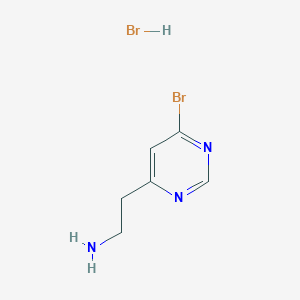
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromine atoms in such compounds are often used in further chemical reactions due to their reactivity, making them valuable intermediates in the synthesis of various chemical entities.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, the reaction of 2,2'-dipyridylamines with dibromoalkanes such as 1,2-dibromoethane can lead to the formation of quaternary ammonium salts, which are precursors to pyridin-2-one derivatives . Another approach involves the conversion of dihydroxy-isonicotinic acid to di(pyrazol-1-yl)pyridines, which can be further brominated to create powerful precursors for tridentate ligands . Additionally, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride using HBr at elevated temperatures demonstrates the feasibility of introducing bromine into pyrimidine structures .
Molecular Structure Analysis
The molecular structure of brominated pyrimidine derivatives can be complex and is often elucidated using single-crystal X-ray diffraction. For example, a Schiff base compound with a bromo-chloro-substituted pyrimidine ring was characterized, revealing a trans configuration around the C=N double bond and a nearly coplanar arrangement of the benzene and pyridine rings . Similarly, the crystal structure of a mecarbinate derivative containing a bromopyrimidinyl moiety was optimized using DFT calculations, highlighting the importance of theoretical and experimental studies in understanding the molecular geometry of such compounds .
Chemical Reactions Analysis
Brominated pyrimidine derivatives can undergo various chemical reactions. The highly fluorescent quaternary ammonium salts derived from pyridylamines and dibromoalkanes can be treated with methanolic KOH to undergo addition/ring opening, leading to pyridin-2-one derivatives . The brominated pyridine compounds can also serve as precursors for the synthesis of ligands for transition metals, demonstrating their versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidine derivatives are influenced by their molecular structure. For instance, the Schiff base compound mentioned earlier has excellent antibacterial activities, which could be attributed to its specific molecular arrangement . The synthesis of 2-bromo-[1-14C]ethanamine hydrobromide with high purity and yield indicates that the physical properties such as solubility and stability are suitable for its isolation and purification . The crystal structure and vibrational spectral studies of the mecarbinate derivative provide insights into its physical properties, such as crystal packing and intermolecular interactions .
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Synthesis of Brominated Ethylamine Hydrobromides : Bach and Bridges (1982) described the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride, highlighting a method for producing brominated ethylamine derivatives with high purity and yield through fractional vacuum sublimation (Bach & Bridges, 1982).
Efficient Bromination Under Solvent-Free Conditions : Kavala, Naik, and Patel (2005) introduced a new recyclable ditribromide reagent for efficient bromination without the use of organic solvents, showcasing an environmentally friendly approach to synthesizing brominated compounds (Kavala et al., 2005).
Structural Analysis and Compound Interactions
- Crystal Structure and Hydrogen Bonding Motifs : Balasubramani, Muthiah, and Lynch (2007) investigated the crystal structures of pyrimethamine derivatives, revealing complex hydrogen bonding patterns and interactions with sulfonate and carboxylate groups, offering insights into the structural versatility of pyrimidine derivatives (Balasubramani et al., 2007).
Potential Biological Activities and Applications
Antiproliferative Activity of Pyrimidine Derivatives : Otmar, Masojídková, Votruba, and Holý (2004) synthesized derivatives of 2,6-diamino-9-benzyl-9-deazapurine, including brominated compounds, showing significant in vitro cell growth inhibition, indicating potential applications in cancer research (Otmar et al., 2004).
DNA Binding and Nuclease Activity of Cu(II) Complexes : Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including pyrimidine derivatives, demonstrating good DNA binding properties and nuclease activity, suggesting applications in biotechnology and pharmacology (Kumar et al., 2012).
properties
IUPAC Name |
2-(6-bromopyrimidin-4-yl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.BrH/c7-6-3-5(1-2-8)9-4-10-6;/h3-4H,1-2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJRPTVLVMJYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)CCN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

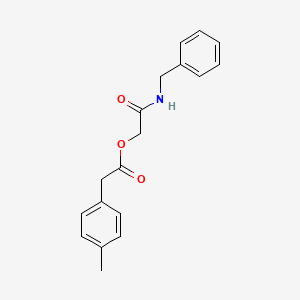
![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)
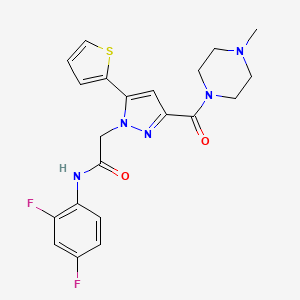
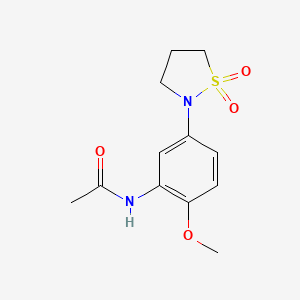
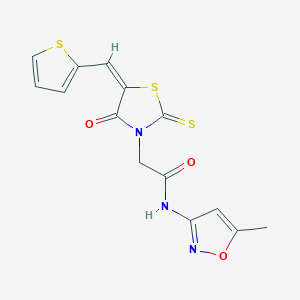
![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)
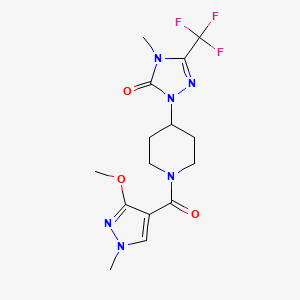

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)
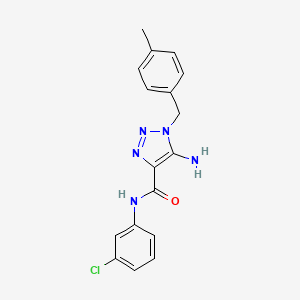
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)
